molecular formula C21H20N4O2 B2894859 N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-15-3

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2894859
CAS No.: 923216-15-3
M. Wt: 360.417
InChI Key: DQTUXHOUZOEZHG-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a 2,5-dimethylphenyl acetamide moiety.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-8-9-14(2)17(10-13)22-20(26)12-25-18-7-5-4-6-16(18)11-19(25)21-24-23-15(3)27-21/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTUXHOUZOEZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

2.1. Substituent Position on the Phenyl Group
  • Target Compound : 2,5-dimethylphenyl acetamide.
  • Analog (): N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. The 2,6-dimethyl substitution (vs. The sulfanyl (-S-) linkage may reduce oxidative stability compared to the direct C-N bond in the target .
2.2. Indole Substitution Patterns
  • Analog (): N-(2,5-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The lower molecular weight (306.4 g/mol vs. ~351–514 g/mol in oxadiazole derivatives) suggests differences in solubility and bioavailability .
2.3. Core Heterocyclic Variations
  • Benzofuran-Oxadiazole Hybrids () :
    • Compounds like 2a and 2b replace indole with benzofuran. The oxygen atom in benzofuran may engage in hydrogen bonding distinct from indole’s NH group, influencing antimicrobial activity and laccase catalysis .
2.4. Functional Group Modifications
  • Chlorophenyl and Piperazine Derivatives () :
    • The 2-chlorophenyl group in 7a () enhances electron-withdrawing effects, possibly increasing antibacterial potency. Piperazine-containing analogs () introduce conformational flexibility, which may improve blood-brain barrier penetration but reduce target specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Differences from Target
Target Compound Indole-Oxadiazole 5-Me-oxadiazole, 2,5-dimethylphenyl Hypothesized enzyme inhibition Reference compound
Analog () Indole-Oxadiazole 2,6-dimethylphenyl, sulfanyl linkage Stability studied via UV Steric effects, sulfanyl vs. direct bond
Analog () Indole-Acetamide 3-formyl-indole Unspecified Formyl substitution, no oxadiazole
Benzofuran-Oxadiazole () Benzofuran-Oxadiazole Benzofuran core Antimicrobial, laccase Aromatic system (O vs. NH), activity variation
Thiadiazole () Thiadiazole Thiadiazole core Unspecified Thiadiazole’s electronic properties

Research Findings and Implications

  • Stability : The sulfanyl-linked analog () undergoes stress degradation studies via UV spectroscopy, suggesting the target compound’s direct bond may enhance stability .
  • Antimicrobial Activity : Benzofuran-oxadiazole hybrids () show potent antimicrobial effects, implying the target’s indole-oxadiazole system warrants similar screening .
  • Enzyme Interactions : Chlorophenyl-oxadiazole derivatives () exhibit enzyme inhibition, highlighting the role of electron-withdrawing groups in modulating activity .

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